(2-Fluoro-4-(piperidin-4-yl)phenyl)boronic acid
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Overview
Description
(2-Fluoro-4-(piperidin-4-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a fluorine atom and a piperidine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-(piperidin-4-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-4-(piperidin-4-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl or vinyl halides.
Oxidation: Converts the boronic acid group to a hydroxyl group using oxidizing agents like hydrogen peroxide.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Potassium carbonate or sodium hydroxide for various reactions.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Scientific Research Applications
(2-Fluoro-4-(piperidin-4-yl)phenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Fluoro-4-(piperidin-4-yl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The piperidine ring enhances its binding affinity and specificity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2-Fluoro-4-(piperidin-4-yl)phenyl)boronic acid is unique due to the presence of both a fluorine atom and a piperidine ring on the phenylboronic acid scaffold. This combination enhances its reactivity and binding properties, making it a valuable compound in various applications .
Properties
Molecular Formula |
C11H15BFNO2 |
---|---|
Molecular Weight |
223.05 g/mol |
IUPAC Name |
(2-fluoro-4-piperidin-4-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H15BFNO2/c13-11-7-9(1-2-10(11)12(15)16)8-3-5-14-6-4-8/h1-2,7-8,14-16H,3-6H2 |
InChI Key |
VDDCHCSQYMFBBE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)C2CCNCC2)F)(O)O |
Origin of Product |
United States |
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